molecular formula C23H28O6 B570795 Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside CAS No. 125310-31-8

Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside

Cat. No.: B570795
CAS No.: 125310-31-8
M. Wt: 400.471
InChI Key: WCGMPEINEPPANH-DXNYWTPKSA-N
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Description

Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a complex organic compound with the molecular formula C28H30O6. It is a derivative of glucopyranoside, characterized by the presence of benzyl and ethylidene groups. This compound is primarily used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups in glucopyranoside followed by selective benzylation and ethylidene acetal formation. The process can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzyl groups through benzylation reactions.

    Formation of Ethylidene Acetal: The protected glucopyranoside undergoes acetalization with ethylidene to form the ethylidene acetal.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or alkanes.

    Substitution: The benzyl and ethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Research involving this compound includes the development of new pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and ethylidene groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-4,6-O-benzylidene-2,3-bis-O-(4-methylphenylsulfonyl)-alpha-D-glucopyranoside
  • Methyl-4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-L-glucopyranoside
  • Methyl-3-O-benzoyl-4,6-O-benzylidene-2-O-(methylsulfonyl)-alpha-D-glucopyranoside

Uniqueness

Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside is unique due to its specific combination of benzyl and ethylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and synthesis applications where specific structural features are required.

Properties

IUPAC Name

(4aR,6S,7R,8S,8aR)-6-methoxy-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-16-25-15-19-20(28-16)21(26-13-17-9-5-3-6-10-17)22(23(24-2)29-19)27-14-18-11-7-4-8-12-18/h3-12,16,19-23H,13-15H2,1-2H3/t16?,19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGMPEINEPPANH-DXNYWTPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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